molecular formula C9H8BrN3O B1488663 2-(5-Bromofuran-2-yl)-6-methylpyrimidin-4-amine CAS No. 1247342-50-2

2-(5-Bromofuran-2-yl)-6-methylpyrimidin-4-amine

Cat. No.: B1488663
CAS No.: 1247342-50-2
M. Wt: 254.08 g/mol
InChI Key: BVUYKDILMIJXNY-UHFFFAOYSA-N
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Description

2-(5-Bromofuran-2-yl)-6-methylpyrimidin-4-amine is a chemical compound characterized by its bromofuran and pyrimidin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromofuran-2-yl)-6-methylpyrimidin-4-amine typically involves multiple steps, starting with the bromination of furan to introduce the bromo group at the 5-position

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity. Purification techniques such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Bromofuran-2-yl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

  • Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.

  • Reduction: The compound can be reduced to remove the bromo group, resulting in a different functional group.

  • Substitution: The bromo group can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines are used for substitution reactions.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Derivatives lacking the bromo group.

  • Substitution: Various substituted pyrimidin derivatives.

Scientific Research Applications

2-(5-Bromofuran-2-yl)-6-methylpyrimidin-4-amine has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: The compound has potential therapeutic applications, including as an antiviral or anticancer agent.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(5-Bromofuran-2-yl)-6-methylpyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The bromofuran moiety may interact with enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 2-(5-Bromofuran-2-yl)-1,3-dioxolane: A related compound with a dioxolane ring instead of a pyrimidin ring.

  • 5-Bromo-2-furaldehyde: A simpler bromofuran derivative without the pyrimidin ring.

Uniqueness: 2-(5-Bromofuran-2-yl)-6-methylpyrimidin-4-amine is unique due to its combination of bromofuran and pyrimidin moieties, which provides distinct chemical and biological properties compared to its similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development may uncover additional uses and benefits of this intriguing molecule.

Properties

IUPAC Name

2-(5-bromofuran-2-yl)-6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c1-5-4-8(11)13-9(12-5)6-2-3-7(10)14-6/h2-4H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUYKDILMIJXNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(O2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Bromofuran-2-yl)-6-methylpyrimidin-4-amine
Reactant of Route 6
2-(5-Bromofuran-2-yl)-6-methylpyrimidin-4-amine

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